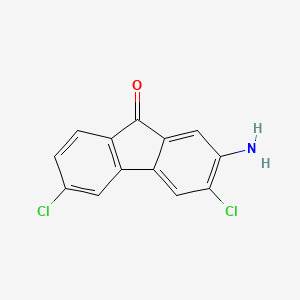

2-Amino-3,6-dichlorofluoren-9-one

Description

Overview of Fluorenone Scaffold Significance in Organic Chemistry

The fluorenone scaffold, a tricyclic aromatic ketone, is a cornerstone in the field of organic chemistry due to its unique structural and electronic properties. researchgate.netresearchgate.net Its rigid, planar structure and conjugated π-system are pivotal to its utility, providing a robust framework for the synthesis of a wide array of functional molecules. researchgate.net The reactivity of the fluorenone core, particularly at the C9-carbonyl group and the aromatic rings, allows for diverse chemical modifications, leading to the creation of complex molecular architectures. researchgate.net

Fluorenone derivatives are integral to the development of advanced materials, particularly in the realm of organic electronics. Their inherent thermal stability and charge-transporting capabilities make them prime candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. entrepreneur-cn.comnih.gov The ability to tune the electronic properties of the fluorenone core through the introduction of various substituents allows for the precise control of the material's performance in these applications. nih.gov

Importance of Aminated and Halogenated Fluorenones in Advanced Studies

The strategic introduction of amino and halogen functional groups onto the fluorenone scaffold significantly enhances its chemical versatility and opens up new avenues for research and application. These substitutions can profoundly influence the molecule's electronic, optical, and biological properties.

Aminated Fluorenones: The incorporation of amino groups (—NH₂) into the fluorenone structure can dramatically alter its electronic characteristics. The nitrogen lone pair can participate in the π-conjugated system, leading to changes in the molecule's absorption and emission spectra. This makes aminated fluorenones valuable as fluorescent probes and chemosensors for detecting metal ions. researchgate.net Furthermore, the presence of an amino group provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored properties for applications in medicinal chemistry and materials science. researchgate.netfiu.edu

Halogenated Fluorenones: Halogenation, the introduction of fluorine, chlorine, bromine, or iodine, is a powerful tool for modifying the physicochemical properties of fluorenones. mt.com Halogens, being highly electronegative, can induce significant changes in the electron distribution within the molecule, thereby affecting its reactivity and intermolecular interactions. For instance, fluorination can enhance the thermal stability and electron-accepting properties of the fluorenone core, which is advantageous for creating high-performance n-type organic semiconductors. nih.govacs.org Dichlorinated fluorenones, such as 3,6-dichlorofluoren-9-one, serve as important intermediates in the synthesis of more complex functional materials. nih.gov The position and number of halogen atoms can be precisely controlled to fine-tune the desired properties.

The synergistic effect of both amination and halogenation on a single fluorenone scaffold can lead to the development of molecules with unique and highly desirable characteristics for advanced applications.

Research Landscape of 2-Amino-3,6-dichlorofluoren-9-one: A Focused Perspective

The absence of dedicated research on 2-Amino-3,6-dichlorofluoren-9-one presents a significant opportunity for future investigations. Based on the known properties of related compounds, it can be hypothesized that this molecule would possess a unique combination of characteristics. The presence of the amino group at the 2-position and chlorine atoms at the 3- and 6-positions on the fluorenone core suggests potential for interesting electronic and photophysical properties.

The synthesis of 2-Amino-3,6-dichlorofluoren-9-one would likely involve a multi-step process, potentially starting from a commercially available dichlorofluorenone derivative followed by a regioselective amination reaction. Characterization of the compound would require a suite of spectroscopic and analytical techniques to confirm its structure and purity.

Table 1: Potential Research Directions for 2-Amino-3,6-dichlorofluoren-9-one

| Research Area | Focus of Investigation | Potential Applications |

| Synthesis | Development of an efficient and regioselective synthetic route. | Foundation for further studies. |

| Spectroscopic Analysis | Characterization using NMR, IR, UV-Vis, and fluorescence spectroscopy. | Understanding electronic structure and photophysical properties. |

| Computational Modeling | Density Functional Theory (DFT) calculations to predict molecular geometry, electronic properties, and spectral behavior. nih.gov | Guiding experimental design and interpreting results. |

| Materials Science | Evaluation as a component in organic electronic devices (e.g., OLEDs, OFETs) due to the combined effects of amination and halogenation on charge transport and emission. | Development of new high-performance materials. |

| Medicinal Chemistry | Exploration of its biological activity, given that many fluorenone derivatives exhibit interesting pharmacological properties. entrepreneur-cn.com | Discovery of new therapeutic agents. |

The study of 2-Amino-3,6-dichlorofluoren-9-one holds the promise of expanding the library of functional fluorenone derivatives and could lead to the discovery of new materials with valuable applications in various scientific and technological fields.

Structure

3D Structure

Properties

CAS No. |

91821-95-3 |

|---|---|

Molecular Formula |

C13H7Cl2NO |

Molecular Weight |

264.10 g/mol |

IUPAC Name |

2-amino-3,6-dichlorofluoren-9-one |

InChI |

InChI=1S/C13H7Cl2NO/c14-6-1-2-7-8(3-6)9-4-11(15)12(16)5-10(9)13(7)17/h1-5H,16H2 |

InChI Key |

XALFSRIGEAZMIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3C2=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3,6 Dichlorofluoren 9 One and Its Precursors

De Novo Synthesis Strategies for the Fluoren-9-one Core

The fluoren-9-one framework is a common motif in medicinal chemistry and materials science. Its synthesis can be approached through several routes, broadly categorized as traditional oxidation methods and modern catalytic cyclizations.

Historically, the most common method for preparing fluoren-9-one is the oxidation of fluorene (B118485), which is readily available from coal tar. This approach is valued for its simplicity and use of inexpensive reagents. A prominent method involves the liquid-phase oxidation of fluorene using air as the oxidant. This reaction is typically facilitated by a strong base in a suitable solvent. For instance, using potassium hydroxide (B78521) (KOH) as a catalyst in tetrahydrofuran (B95107) (THF) allows for the aerobic oxidation of 9H-fluorenes under ambient conditions, producing 9-fluorenones in high yield and purity. organic-chemistry.org Another similar, industrially relevant technique employs sodium hydroxide (NaOH) as the catalyst and dimethyl sulfoxide (B87167) (DMSO) as the solvent. organicchemistrytutor.com The reaction mixture is heated and circulated to ensure efficient contact with air, leading to high yields of fluorenone after crystallization. organicchemistrytutor.com

| Method | Starting Material | Reagents/Catalyst | Solvent | Key Features |

| Air Oxidation | Fluorene | Air, Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | High yield and purity under ambient conditions. organic-chemistry.org |

| Air Oxidation | Industrial Fluorene | Air, Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (DMSO) | Low-toxicity solvent, recyclable catalyst, high yield (>85%). organicchemistrytutor.com |

| Phase Transfer Catalysis | Fluorene | Air, Alkali, Crown Ether | Aromatic Organic Solvent/Water | Enables 100% conversion and selectivity, with direct recycling of the filtrate. google.com |

This table summarizes traditional methods for the synthesis of the fluoren-9-one core.

More recent advancements in organic synthesis have introduced sophisticated catalytic methods for constructing the fluoren-9-one core, often providing greater functional group tolerance and alternative synthetic routes from different precursors. Palladium catalysis has been particularly influential. One powerful strategy is the palladium-catalyzed annulation of in-situ generated arynes by 2-haloarenecarboxaldehydes, which efficiently assembles the fluoren-9-one skeleton. wikipedia.org This method avoids the use of harsh oxidizing agents and offers a route to variously substituted fluorenones. wikipedia.org

Another significant palladium-catalyzed approach is the cyclocarbonylation of o-halobiaryls. organic-chemistry.org This reaction proceeds under a carbon monoxide (CO) atmosphere and effectively converts o-halobiaryls into fluoren-9-ones, accommodating a wide range of electron-donating or electron-withdrawing substituents with very high yields. organic-chemistry.org Beyond palladium, other transition metals have been utilized. For example, rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids provides an efficient pathway to fluorenones in very good yields. organic-chemistry.org Furthermore, photoredox catalysis has emerged as a mild and efficient method, enabling the deoxygenative radical cyclization of biarylcarboxylic acids to form the fluorenone ring structure. organic-chemistry.org

| Catalytic System | Precursors | Key Reaction Type | Advantages |

| Palladium | Arynes + 2-Haloarenecarboxaldehydes | Annulation | Avoids harsh oxidizing agents; good for multi-halogenated substrates. wikipedia.org |

| Palladium | o-Halobiaryls | Cyclocarbonylation | Very high yields; tolerant of diverse functional groups. organic-chemistry.org |

| Rhodium | Biarylcarboxylic Acids | Intramolecular Acylation | Efficient synthesis with very good yields for various substituents. organic-chemistry.org |

| Photoredox | Biarylcarboxylic Acids | Deoxygenative Radical Cyclization | Mild reaction conditions; good yields and functional-group compatibility. organic-chemistry.org |

This table presents modern catalytic strategies for synthesizing the fluoren-9-one core.

Introduction of Amino and Halogen Substituents

With the fluoren-9-one core in hand, the next phase of the synthesis focuses on installing the amino group at the C2 position and the chloro atoms at the C3 and C6 positions. The order and method of these introductions are critical for achieving the desired regiochemistry. A logical and commonly employed pathway involves first introducing the nitrogen functionality at C2, followed by directed chlorination.

Once 2-nitrofluoren-9-one is synthesized, it can be converted to 2-aminofluoren-9-one via reduction. Various reducing agents are effective for this transformation. A common laboratory method involves the use of Raney nickel with hydrazine. researchgate.net Other enzymatic and chemical reduction methods have also been studied, confirming that the conversion of 9-oxo-2-nitrofluorenone to the corresponding amine is an established process. nih.gov

The final step in the synthesis is the selective chlorination of 2-aminofluoren-9-one to yield the target molecule. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring. wikipedia.org

The amino group (-NH₂) at C2 is a strongly activating, ortho-, para-director. savemyexams.com It strongly enhances the nucleophilicity of the ring and directs incoming electrophiles to the positions ortho (C1 and C3) and para (C6) to itself.

The powerful activating and directing effect of the C2-amino group dominates the reaction. organicchemistrytutor.comyoutube.com It sensitizes the ring for further substitution, primarily at the C3 (ortho) and C6 (para) positions. The C1 position, while also ortho to the amino group, is sterically hindered by the adjacent carbonyl group, making substitution at C3 and C6 more favorable. Therefore, controlled dichlorination of 2-aminofluoren-9-one is expected to yield the 3,6-dichloro derivative.

While specific literature detailing the direct chlorination of 2-aminofluoren-9-one is sparse, methodologies for the regioselective chlorination of analogous compounds, such as 2-aminopyridines, provide insight into viable synthetic strategies. A modern approach involves using a combination of a simple chloride salt, like lithium chloride (LiCl), as the chlorine source and a mild oxidant. For instance, Selectfluor has been used to promote the regioselective chlorination of 2-aminopyridines under mild conditions, affording high yields. rsc.org Such methods, which may proceed through a radical mechanism, could potentially be adapted for the selective dichlorination of 2-aminofluoren-9-one at the electronically favored C3 and C6 positions.

Directed Halogenation at C3 and C6 Positions

Multi-Halogenation Considerations

The synthesis of a di-chlorinated compound like 2-Amino-3,6-dichlorofluoren-9-one requires careful control of halogenation reactions. Halogenation of aromatic systems is a fundamental process in organic synthesis, but achieving specific substitution patterns on a complex scaffold presents a significant challenge. The reactivity of the fluorenone core and the influence of existing substituents, such as an amino group, dictate the regioselectivity of the halogenation.

Key considerations for multi-halogenation include:

Order of Reactions : The sequence of introducing the amino and chloro groups is critical. An existing amino group is a powerful ortho-, para-director, which would influence the position of incoming chlorine atoms during electrophilic aromatic substitution. Conversely, introducing chlorine atoms first would alter the electronic properties of the aromatic rings and direct subsequent nitration (a precursor step to amination) to different positions.

Reaction Conditions : The choice of chlorinating agent (e.g., N-chlorosuccinimide, chlorine gas with a Lewis acid catalyst) and reaction conditions (temperature, solvent) can affect the selectivity and extent of halogenation. nih.gov Harsh conditions may lead to over-chlorination or undesired side products.

Substrate Control : It is often more practical to introduce halogen atoms by using pre-halogenated starting materials in a cyclization reaction to form the fluorenone core, rather than by direct halogenation of the final fluorenone structure. For instance, synthesizing the target molecule could involve the cyclization of a biphenyl (B1667301) precursor that already contains the desired chlorine atoms at the correct positions.

Advanced Synthetic Pathways to 2-Amino-3,6-dichlorofluoren-9-one

Modern synthetic chemistry offers several sophisticated strategies for constructing complex molecules like substituted fluorenones from simpler starting materials.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates structural features from each component. nih.govsmolecule.com This approach is valued for its atom economy and ability to rapidly build molecular complexity. smolecule.com

For a substituted fluorenone, a hypothetical MCR could involve:

A rhodium-catalyzed three-component reaction that "stitches" together simpler molecules to build the fluorene skeleton. researchgate.net

A five-component domino reaction has been used to prepare complex tetrahydroimidazo[1,2-a]pyridine derivatives, demonstrating the power of MCRs to create intricate structures in one pot. nih.gov

While no specific MCR for 2-Amino-3,6-dichlorofluoren-9-one is published, the general strategy would involve selecting precursors that already contain the necessary chloro- and amino- (or nitro-) functionalities to assemble the target structure in a convergent manner.

Divergent synthesis is a powerful strategy where a single, common precursor can be converted into a variety of different products by changing the reaction conditions. Research has shown that ortho-alkynylarylketones are versatile precursors for synthesizing fluorenone derivatives. psu.edu By altering the catalysts and conditions, these precursors can be directed towards different cyclization pathways.

For instance, one set of conditions might lead to the formation of a fluorenone, while another could yield a benzo[h]chromen-2-one. psu.edu This approach allows for the creation of a library of related compounds from a single starting material. A potential synthesis for 2-Amino-3,6-dichlorofluoren-9-one using this method would start with an appropriately substituted ortho-alkynylarylketone, with the final cyclization to the fluorenone core being triggered by specific acidic or catalytic conditions. psu.edumdpi.com

Biomimetic synthesis seeks to mimic nature's strategies for building complex molecules. These approaches often involve cascade reactions that proceed under mild conditions. A biomimetic synthesis of polyarylated fluorene derivatives has been reported, which proceeds through an intramolecular electrophilic aromatic substitution, mimicking the cyclization that forms natural products like selaginpulvilins. This type of strategy could hypothetically be adapted to form the fluorenone core of the target compound, likely involving an enzyme or a chemical catalyst that mimics enzymatic activity to facilitate the key cyclization step.

Yield Optimization and Reaction Condition Analysis

Optimizing the yield and efficiency of a synthetic route is crucial. This involves a systematic analysis of various reaction parameters to find the ideal conditions for product formation while minimizing byproducts.

Palladium Catalysis : Palladium catalysts are widely used for cross-coupling and carbonylation reactions to form fluorenones from precursors like o-halobiaryls or 2-bromobenzaldehydes and arylboronic acids.

Rhodium Catalysis : Rhodium catalysts have been employed for intramolecular acylation of biarylcarboxylic acids to produce fluorenones.

Metal-Free Catalysis : To improve the environmental profile of the synthesis, metal-free approaches have been developed. For example, a TBHP-mediated radical cyclization of primary and secondary benzylamines can produce fluorenones in moderate to good yields.

Bifunctional Ionic Liquids : In the condensation of 9-fluorenone (B1672902) with phenol, bifunctional ionic liquids have been shown to be effective catalysts, with optimization of catalyst amount and temperature leading to a 100% conversion of the fluorenone starting material.

For the synthesis of 2-Amino-3,6-dichlorofluoren-9-one, a systematic screening of different catalysts, solvents, temperatures, and reaction times would be necessary to maximize the yield of the desired product.

Solvent and Temperature Dependencies

The synthesis of 2-Amino-3,6-dichlorofluoren-9-one and its precursors is a nuanced process where the choice of solvent and reaction temperature plays a critical role in determining the reaction's success, influencing product yield, purity, and reaction time. While specific, detailed studies on the solvent and temperature dependencies for the direct synthesis of 2-Amino-3,6-dichlorofluoren-9-one are not extensively documented in publicly available literature, general principles from related syntheses of fluorenone derivatives and other halogenated aromatic compounds can provide valuable insights.

The synthetic pathway to 2-Amino-3,6-dichlorofluoren-9-one likely involves two key transformations: the nitration of a 3,6-dichlorofluorene precursor, followed by the reduction of the resulting nitro group to an amine. The efficiency of each of these steps is highly dependent on the reaction conditions.

For the nitration of aromatic compounds, a mixture of nitric acid and sulfuric acid is commonly employed. The temperature of this reaction is a crucial parameter to control. Exothermic nitration reactions can lead to the formation of multiple nitrated byproducts if the temperature is not carefully managed. Lower temperatures generally favor mono-nitration and increase the selectivity for the desired isomer. The choice of solvent in nitration reactions is often limited due to the strong acidic conditions, but inert solvents can sometimes be used to control the reaction rate and temperature.

The subsequent reduction of the nitro group to form the amino group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride or iron in acidic media. The solvent for this step must be capable of dissolving the nitro-intermediate and be compatible with the chosen reducing agent. For instance, ethanol (B145695) or acetic acid are common solvents for reductions using metallic catalysts. Temperature control is again important; while some reductions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. However, excessive heat can lead to the formation of undesired side products.

In the broader context of synthesizing related fluorenone derivatives, the impact of solvent and temperature is evident. For instance, in the synthesis of 9H-Fluoren-9-one oxime from 9-fluorenone and hydroxylamine (B1172632) hydrochloride, the reaction is typically carried out in methanol (B129727) at a reflux temperature of 75–80°C for several hours. The use of a polar protic solvent like methanol facilitates the dissolution of the reactants and the progress of the condensation reaction.

Similarly, for the synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives, the reaction between 9H-Fluoren-9-one oxime and an isocyanate is performed in anhydrous tetrahydrofuran (THF) under reflux conditions. The choice of an aprotic polar solvent like THF is crucial to prevent the reaction of the isocyanate with the solvent. The elevated temperature is necessary to drive the reaction to completion over a prolonged period.

Furthermore, studies on the reduction of nitroalkenes have demonstrated the significant influence of both solvent and temperature on product yields. In one study, the reduction of a nitroalkene was compared in different deep eutectic solvents (DESs), glycerol (B35011), and water. The results indicated that a choline (B1196258) chloride/glycerol mixture (a DES) and glycerol itself were more effective than water. Moreover, increasing the reaction temperature from room temperature to 60°C led to a noticeable improvement in the yield of the corresponding nitroalkane. This highlights the general principle that an optimal combination of solvent and temperature is key to maximizing product formation and minimizing side reactions.

The cyclization reactions to form indole (B1671886) structures, which share some mechanistic similarities with the potential cyclization step in fluorenone synthesis, also show strong solvent dependence. A screening of solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (DMSO) for a palladium-catalyzed heterocyclization revealed that DMSO provided superior results. This underscores the importance of empirical screening of solvents to identify the optimal medium for a specific transformation.

While a comprehensive data table detailing the solvent and temperature dependencies for the direct synthesis of 2-Amino-3,6-dichlorofluoren-9-one cannot be constructed from the currently available specific literature, the following table summarizes the conditions for related reactions, illustrating the general trends discussed.

| Reaction Type | Precursor(s) | Solvent | Temperature (°C) | Observations |

| Oxime Formation | 9-Fluorenone, Hydroxylamine hydrochloride | Methanol | 75–80 | Reflux required for reaction completion. |

| Carbamoylation | 9H-Fluoren-9-one oxime, Phenyl isocyanate | Anhydrous Tetrahydrofuran | Reflux | Aprotic solvent prevents side reactions. |

| Nitroalkene Reduction | Nitroalkene, Ammonia borane | Glycerol | 60 | Increased temperature improved yield. |

| Nitroalkene Reduction | Nitroalkene, Ammonia borane | Choline chloride/glycerol | 60 | DES proved to be an effective medium. |

| Cyclization to Indole | Arylenamide | Dimethyl sulfoxide (DMSO) | Microwave | DMSO gave higher yields compared to DMF and ACN. |

These examples from related chemistries strongly suggest that a systematic optimization of both solvent and temperature would be essential for developing an efficient and high-yielding synthesis of 2-Amino-3,6-dichlorofluoren-9-one. The selection would need to consider the solubility of the reactants and intermediates, the reactivity of the reagents, and the potential for side reactions at different temperatures.

Based on a comprehensive search for scientific literature, detailed experimental spectroscopic data specifically for the compound 2-Amino-3,6-dichlorofluoren-9-one is not available in the public domain through the accessed resources. While extensive information exists for the parent compound, 9-fluorenone, and other derivatives, the specific data required to populate the requested article sections for 2-Amino-3,6-dichlorofluoren-9-one could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this specific compound. Creating such an article would require speculation and fabrication of data, which falls outside the scope of providing factual and verifiable information.

Spectroscopic and Advanced Structural Elucidation of 2 Amino 3,6 Dichlorofluoren 9 One

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. nih.gov This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions. The process involves directing an X-ray beam onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, which can then be analyzed to construct an electron density map of the molecule. nih.gov From this map, the positions of the individual atoms can be determined, revealing the complete molecular architecture.

Table 1: Representative Crystallographic Data Collection and Refinement Parameters for a Crystalline Compound

| Parameter | Description |

| Crystal system | The crystal system describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space group | The space group provides a more detailed description of the symmetry elements within the crystal. |

| Unit cell dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Temperature | The temperature at which the data was collected, often cryogenic to reduce thermal motion. |

| Wavelength | The wavelength of the X-rays used for the experiment (e.g., Mo Kα or Cu Kα radiation). |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Advanced Spectroscopic Methods for Excited State Dynamics (e.g., Fluorescence)

The photophysical properties of 2-Amino-3,6-dichlorofluoren-9-one, particularly its behavior upon absorption of light, can be investigated using advanced spectroscopic techniques. These methods provide insights into the dynamics of the molecule in its electronically excited states.

Fluorescence spectroscopy is a key technique for studying the emissive properties of molecules. Upon excitation with light of a suitable wavelength, the molecule can transition to an excited electronic state. From this excited state, it can return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light. The fluorescence spectrum, which is a plot of the fluorescence intensity versus wavelength, provides information about the electronic structure of the molecule and its interactions with the surrounding environment.

For amino-fluorene derivatives, fluorescence is a common phenomenon. The position, shape, and intensity of the fluorescence band can be highly sensitive to the solvent polarity, pH, and the presence of quenchers. This sensitivity makes these compounds potential candidates for use as fluorescent probes and sensors. rsc.orgnih.gov

Time-resolved fluorescence spectroscopy can further elucidate the excited-state dynamics by measuring the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the rates of radiative and non-radiative decay processes.

Other advanced techniques, such as transient absorption spectroscopy, can be employed to probe the excited states of molecules that are non-fluorescent or weakly fluorescent. This method allows for the detection and characterization of short-lived excited species, providing a more complete picture of the photophysical pathways.

While specific fluorescence data for 2-Amino-3,6-dichlorofluoren-9-one is not detailed in the available search results, studies on similar substituted fluorenones indicate that the presence of an electron-donating amino group and electron-withdrawing chloro groups can lead to interesting photophysical properties, including intramolecular charge transfer (ICT) character in the excited state. sci-hub.st

Table 2: Key Parameters in Fluorescence Spectroscopy

| Parameter | Symbol | Description |

| Absorption Maximum | λabs | The wavelength at which the molecule exhibits maximum light absorption. |

| Emission Maximum | λem | The wavelength at which the molecule exhibits maximum fluorescence intensity. |

| Stokes Shift | Δλ | The difference in wavelength between the absorption and emission maxima (λem - λabs). |

| Quantum Yield | Φf | The ratio of the number of photons emitted to the number of photons absorbed, indicating the efficiency of the fluorescence process. |

| Fluorescence Lifetime | τ | The average time a molecule remains in its excited state before emitting a photon. |

Computational and Theoretical Investigations of 2 Amino 3,6 Dichlorofluoren 9 One

Density Functional Theory (DFT) Calculations

No literature was found that specifically applied Density Functional Theory (DFT) to investigate 2-Amino-3,6-dichlorofluoren-9-one.

Electronic Structure and Orbital Analysis

There are no available studies on the electronic structure or orbital analysis of 2-Amino-3,6-dichlorofluoren-9-one. Such an analysis would typically involve the calculation and interpretation of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) to understand the compound's reactivity and potential interaction sites.

Molecular Geometry Optimization and Conformational Analysis

Specific research on the optimized molecular geometry and conformational analysis of 2-Amino-3,6-dichlorofluoren-9-one is not present in the current body of scientific literature. This type of study would provide insights into the most stable three-dimensional structure of the molecule.

Vibrational Frequency Analysis

A vibrational frequency analysis for 2-Amino-3,6-dichlorofluoren-9-one has not been reported. This analysis would theoretically predict the infrared (IR) and Raman spectra of the compound, which could aid in its experimental identification and characterization.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

There are no published studies that have employed Molecular Dynamics (MD) simulations to investigate the dynamic behavior of 2-Amino-3,6-dichlorofluoren-9-one in any environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models specific to 2-Amino-3,6-dichlorofluoren-9-one or a closely related series of compounds were found.

Molecular Docking Studies with Target Biomolecules

No molecular docking studies have been published that explore the interaction of 2-Amino-3,6-dichlorofluoren-9-one with any target biomolecules.

Prediction of Spectroscopic Parameters (e.g., NMR shielding, UV-Vis absorption)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For 2-Amino-3,6-dichlorofluoren-9-one, theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are crucial for verifying the molecule's synthesized structure and understanding its electronic behavior.

Nuclear Magnetic Resonance (NMR) Shielding Calculations

The prediction of NMR chemical shifts through computational methods is a valuable tool for structural elucidation. nih.gov By calculating the isotropic magnetic shielding constants of atomic nuclei within a molecule, one can estimate the chemical shifts (δ) that would be observed in an experimental NMR spectrum. The Gauge-Independent Atomic Orbital (GIAO) method, integrated within DFT calculations, is a widely employed and reliable approach for this purpose.

The process involves optimizing the molecular geometry of 2-Amino-3,6-dichlorofluoren-9-one using a selected DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Following optimization, NMR shielding calculations are performed at the same level of theory. The computed isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory.

δ_calc = σ_TMS - σ_iso

The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For complex molecules, comparing the results from several different functionals can provide a more robust prediction. nih.gov The predicted ¹H and ¹³C NMR chemical shifts are fundamental for assigning the signals in an experimental spectrum to specific atoms in the 2-Amino-3,6-dichlorofluoren-9-one structure. Discrepancies between calculated and experimental shifts can indicate the presence of intermolecular interactions, solvent effects, or conformational changes not accounted for in the gas-phase calculation. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), can often improve the accuracy of the predictions. mdpi.com

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for 2-Amino-3,6-dichlorofluoren-9-one Note: The following data is illustrative of the typical output from DFT calculations and is not based on experimentally verified or published results for this specific molecule.

Interactive Table| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Proton | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | 115.8 | H1 | 7.25 |

| C2 | 148.5 | - | - |

| C3 | 129.7 | - | - |

| C4 | 121.3 | H4 | 7.50 |

| C4a | 135.2 | - | - |

| C4b | 140.1 | - | - |

| C5 | 122.1 | H5 | 7.60 |

| C6 | 131.5 | - | - |

| C7 | 120.9 | H7 | 7.30 |

| C8 | 125.4 | H8 | 7.85 |

| C8a | 133.8 | - | - |

| C9 | 192.3 | - | - |

| C9a | 145.6 | - | - |

Ultraviolet-Visible (UV-Vis) Absorption Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting the electronic absorption spectra of molecules. rsc.org This approach calculates the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), which correspond to the absorption of light in the UV-Vis region. mdpi.com

For 2-Amino-3,6-dichlorofluoren-9-one, TD-DFT calculations can predict the maximum absorption wavelengths (λ_max), the corresponding oscillator strengths (f), and the nature of the electronic transitions involved. researchgate.net The calculations are typically performed on the previously optimized ground-state geometry. researchgate.net The results can reveal which molecular orbitals are involved in the primary electronic transitions, such as π → π* or n → π* transitions. rsc.org

For instance, the lowest energy absorption band in a molecule like this often corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In 2-Amino-3,6-dichlorofluoren-9-one, the HOMO is expected to have significant contributions from the amino group and the fluorenone aromatic system, while the LUMO is likely centered on the carbonyl group and the fused rings. The energy difference between these orbitals largely determines the color and photophysical properties of the compound. The presence of charged amino groups can also give rise to charge transfer (CT) transitions that extend absorption into the visible range. nih.gov

Solvent effects can significantly influence UV-Vis spectra, often causing a shift in the absorption maxima (solvatochromism). Therefore, performing TD-DFT calculations using a solvent model (like PCM) is crucial for a meaningful comparison with experimental data obtained in solution. mdpi.comresearchgate.net

Table 2: Illustrative Predicted UV-Vis Absorption Data for 2-Amino-3,6-dichlorofluoren-9-one in Methanol (B129727) (PCM) Note: The following data is illustrative of the typical output from TD-DFT calculations and is not based on experimentally verified or published results for this specific molecule.

Interactive Table| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| S₀ → S₁ | 415 | 0.25 | HOMO → LUMO | π → π* |

| S₀ → S₂ | 352 | 0.11 | HOMO-1 → LUMO | π → π* |

| S₀ → S₃ | 310 | 0.05 | HOMO-2 → LUMO | n → π* |

Exploration of Biological Activities and Underlying Mechanisms of 2 Amino 3,6 Dichlorofluoren 9 One and Its Derivatives

Antimicrobial Research Applications

No specific studies on the antimicrobial activity of 2-Amino-3,6-dichlorofluoren-9-one have been identified. Research on other amino- and chloro-substituted heterocyclic compounds provides a template for how such investigations would be structured.

Mechanisms of Action Against Bacterial Strains (e.g., inhibition of specific enzymes)

There is no available data concerning the mechanisms of action of 2-Amino-3,6-dichlorofluoren-9-one against bacterial strains. Hypothetically, research in this area would involve screening the compound against a panel of gram-positive and gram-negative bacteria to determine its spectrum of activity. Subsequent studies would focus on elucidating its mechanism of action, which could involve the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

Activity Against Fungal Pathogens

Similarly, there is a lack of information on the activity of 2-Amino-3,6-dichlorofluoren-9-one against fungal pathogens. A typical investigation would assess its efficacy against clinically relevant fungi, such as Candida and Aspergillus species, to determine its minimum inhibitory concentration (MIC).

Anticancer Research Pathways

Direct research into the anticancer pathways of 2-Amino-3,6-dichlorofluoren-9-one is not present in the current body of scientific literature. The following sections outline the standard research approaches that would be employed to investigate the potential anticancer properties of this compound.

Cellular Target Identification and Pathway Modulation

The initial steps in assessing the anticancer potential of a novel compound like 2-Amino-3,6-dichlorofluoren-9-one would involve in vitro screening against various cancer cell lines. Should the compound exhibit cytotoxic activity, further research would aim to identify its specific cellular targets. This could involve techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint the proteins or pathways with which the compound interacts.

Investigation of Apoptosis Induction Mechanisms

A crucial aspect of anticancer drug discovery is determining whether a compound induces apoptosis (programmed cell death) in cancer cells. Studies would investigate key apoptotic markers, such as the activation of caspases, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins from the Bcl-2 family. For instance, research on other novel compounds has shown that the induction of apoptosis can be mediated through the activation of caspase-3 and the disruption of the mitochondrial transmembrane potential. researchgate.net

Enzyme Inhibition Studies (e.g., topoisomerase, telomerase)

Many effective anticancer agents function by inhibiting enzymes that are critical for cancer cell proliferation and survival. Topoisomerases, which are involved in DNA replication and repair, and telomerase, which is responsible for maintaining telomere length, are common targets. Research into a novel compound would typically involve enzymatic assays to determine if it can inhibit the activity of these or other cancer-related enzymes. For example, derivatives of other heterocyclic systems have been shown to inhibit topoisomerase II. mdpi.com

Antiviral Research Investigations

The fluorenone scaffold is recognized as a privileged structure in medicinal chemistry and has been investigated for a range of biological activities, including antiviral effects. researchgate.net While specific studies on the antiviral properties of 2-Amino-3,6-dichlorofluoren-9-one are not extensively detailed in the available literature, the broader class of fluorenone derivatives has shown promise in this area. researchgate.net

The general antiviral potential of fluorenone derivatives is attributed to the diverse functionalities that can be introduced onto the core structure, allowing for interactions with various viral and host cell targets. For instance, the introduction of amino groups can be a critical determinant of antiviral activity. Studies on other classes of antiviral compounds, such as derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine, have demonstrated that 3'-amino derivatives can be potent and selective inhibitors of viruses like herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov The mechanism for such compounds often involves preferential phosphorylation by viral thymidine (B127349) kinase, confining their action to infected cells. nih.gov This highlights a potential mechanistic pathway for amino-substituted compounds.

Furthermore, research into other aromatic compounds has shown that aminoaryl derivatives can exhibit antiviral activity against a range of RNA viruses. nih.gov The structural simplicity and the ease of molecular modification of such compounds make them attractive models for developing new antiviral agents. nih.gov The antiviral activity of these related compounds suggests that the 2-amino group on the fluorenone scaffold could be a key pharmacophoric feature for potential antiviral action.

| Compound Class | Reported Antiviral Activity | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Fluorenone Derivatives | General antiviral activity reported for the scaffold. | Interaction with various viral or host cell targets. | researchgate.net |

| 3'-Amino-deoxyuridine Derivatives | Potent and selective inhibition of HSV-1 and VZV. | Preferential phosphorylation by viral thymidine kinase. | nih.gov |

| Aminoarylazo Compounds | Activity against RNA viruses. | Potential targeting of viral RNA-dependent RNA-polymerase (RdRp). | nih.gov |

Anti-inflammatory Mechanistic Studies

Fluorene (B118485) derivatives have been a subject of interest in the development of anti-inflammatory agents. entrepreneur-cn.com Research has shown that compounds with a fluorene core can exhibit a broad spectrum of anti-inflammatory activity. entrepreneur-cn.com While direct mechanistic studies on 2-Amino-3,6-dichlorofluoren-9-one are limited, research on related compounds provides insight into potential mechanisms of action.

One plausible mechanism is the modulation of the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. Activation of NRF2 can suppress inflammatory responses. Studies on other heterocyclic compounds have shown that they can exert anti-inflammatory effects by activating the NRF2/HO-1 pathway. dundee.ac.uk This activation can lead to the reversal of elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2 and COX-2. dundee.ac.uk

Another potential anti-inflammatory mechanism for amino-functionalized aromatic compounds is the inhibition of cyclooxygenase (COX) enzymes. A study on 2,5-diaryl substituted furans functionalized with amino acids revealed that these compounds could act as inhibitors of COX-1 and COX-2 enzymes. nih.gov Specifically, a proline-substituted derivative was found to inhibit the secretion of PGE2 in LPS-stimulated neutrophils, suggesting a selective inhibition of COX-2. nih.gov Given that 2-Amino-3,6-dichlorofluoren-9-one contains an amino group, a similar interaction with the active site of COX enzymes could be a possible mechanism for its anti-inflammatory effects.

| Potential Mechanism | Key Molecular Targets | Observed Effects in Related Compounds | Reference |

|---|---|---|---|

| NRF2 Pathway Activation | NRF2, HO-1 | Reversal of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, COX-2). | dundee.ac.uk |

| COX Enzyme Inhibition | COX-1, COX-2 | Inhibition of PGE2 secretion, suggesting COX-2 selectivity. | nih.gov |

Neuromodulatory Research Interests

Recent studies have highlighted the potential of fluorenone derivatives in the field of neuroscience, particularly in the development of imaging agents for neurological disorders. The α7-nicotinic acetylcholine (B1216132) receptor (α7-nAChR) has been implicated in the pathogenesis of various psychiatric and neurological conditions, including Alzheimer's disease. nih.gov

In this context, radioiodinated 9-fluorenone (B1672902) derivatives have been developed as single-photon emission computed tomography (SPECT) imaging tracers for α7-nAChRs. nih.gov One particular derivative demonstrated high affinity for the receptor with a Ki value of 2.23 nM. nih.gov The corresponding radiolabeled tracer exhibited significant brain uptake and specifically labeled α7-nAChRs in vivo. nih.gov Blocking studies confirmed the high specificity of the tracer for this receptor. nih.gov These findings suggest that the fluorenone scaffold can be a valuable platform for designing ligands that interact with specific neurotransmitter receptors, indicating a potential for neuromodulatory applications. Molecular docking studies have also been employed to understand the binding of these compounds to α7-nAChRs. nih.gov

Interaction with Biological Macromolecules (e.g., protein stabilization, DNA binding)

The biological activity of any compound is contingent on its interaction with biological macromolecules such as proteins and nucleic acids. The structure of 2-Amino-3,6-dichlorofluoren-9-one, with its aromatic fluorenone core and an amino substituent, suggests several potential modes of interaction.

The interaction of proteins with DNA is a fundamental process, and studies have shown that these interactions can occur through clusters of amino acid residues or individual residues. nih.govnih.gov The amino group on the fluorenone derivative could potentially mimic the side chains of basic amino acids like arginine and lysine, which are known to form electrostatic interactions with the phosphate (B84403) backbone of DNA. nih.gov

Furthermore, the aromatic rings of the fluorenone core could participate in cation-π interactions. nih.gov This type of interaction, which can occur between a cation (such as a protonated amino group or a metal ion) and the electron-rich face of an aromatic ring, is known to play a role in the stability and specificity of protein-DNA complexes. nih.gov In some instances, a "cation-π/H-bond stair motif" has been identified, where a single amino acid residue forms a cation-π interaction with one DNA base and a hydrogen bond with an adjacent base. nih.gov The amino group and the aromatic system of 2-Amino-3,6-dichlorofluoren-9-one could potentially engage in similar interactions with the active sites of enzymes or the grooves of DNA.

The neuromodulatory research on fluorenone derivatives targeting the α7-nicotinic acetylcholine receptor provides direct evidence of protein interaction. nih.gov This interaction is likely governed by a combination of hydrophobic interactions with the aromatic core and specific hydrogen bonding or electrostatic interactions involving the functional groups on the fluorenone derivative.

Functionalization and Derivatization Strategies for 2 Amino 3,6 Dichlorofluoren 9 One

Modification at the Amino Group

The amino group (-NH2) on the fluorenone ring is a primary site for functionalization, allowing for the introduction of various substituents to alter the molecule's properties. Standard reactions for primary amines include the formation of imines (Schiff bases), amides (through acylation), and further substituted amines (through alkylation).

Derivatization at the Carbonyl Group (C9)

The ketone (C=O) group at the C9 position is another key site for derivatization, readily undergoing nucleophilic addition reactions. thermofisher.comsavemyexams.com

Modifications on the Halogenated Aromatic Rings

The presence of two chlorine atoms on the fluorenone scaffold, activated by the carbonyl group, theoretically allows for modifications via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a plausible pathway for functionalizing the chlorinated rings of 2-Amino-3,6-dichlorofluoren-9-one. In principle, the electron-withdrawing nature of the fluorenone's carbonyl group should activate the chlorine atoms towards substitution by nucleophiles. The amino group at the 2-position would also influence the regioselectivity of such reactions.

Hypothetically, various nucleophiles could be employed to displace the chlorine atoms. These could include:

Amines: Reaction with primary or secondary amines would lead to the corresponding amino-substituted fluorenone derivatives.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides or phenoxides could yield ether derivatives.

Thiolates: Reaction with thiolates would result in the formation of thioethers.

The reactivity of the two chlorine atoms at positions 3 and 6 would likely differ due to the electronic influence of the amino group at position 2. It is expected that the chlorine at the 3-position would be more activated towards nucleophilic attack.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,6-dichlorofluoren-9-one

| Nucleophile | Potential Product |

| Ammonia | 2,3-Diamino-6-chlorofluoren-9-one or 2,6-Diamino-3-chlorofluoren-9-one |

| Piperidine | 2-Amino-3-(piperidin-1-yl)-6-chlorofluoren-9-one |

| Sodium Methoxide | 2-Amino-3-methoxy-6-chlorofluoren-9-one |

| Sodium Phenoxide | 2-Amino-3-phenoxy-6-chlorofluoren-9-one |

Note: This table is purely hypothetical and not based on experimental data.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atoms on the 2-Amino-3,6-dichlorofluoren-9-one backbone could serve as handles for such transformations.

Commonly employed cross-coupling reactions that could theoretically be applied include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base could introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would provide an alternative route to amino-substituted derivatives.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, would lead to the formation of alkynyl-substituted fluorenones.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst could be used to introduce alkenyl substituents.

The selective functionalization of one chlorine atom over the other would be a key challenge, likely influenced by the choice of catalyst, ligands, and reaction conditions.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions for 2-Amino-3,6-dichlorofluoren-9-one

| Coupling Partner | Reaction Type | Potential Product |

| Phenylboronic acid | Suzuki-Miyaura | 2-Amino-3-phenyl-6-chlorofluoren-9-one |

| Aniline | Buchwald-Hartwig | 2-Amino-3-(phenylamino)-6-chlorofluoren-9-one |

| Phenylacetylene | Sonogashira | 2-Amino-3-(phenylethynyl)-6-chlorofluoren-9-one |

| Styrene | Heck | 2-Amino-3-styryl-6-chlorofluoren-9-one |

Note: This table is purely hypothetical and not based on experimental data.

Introduction of Heteroatoms or Fused Ring Systems

The functional groups on 2-Amino-3,6-dichlorofluoren-9-one, namely the amino and carbonyl groups, as well as the chlorine atoms, offer synthetic handles for the construction of new heterocyclic rings fused to the fluorenone core. For instance, the amino group and the adjacent carbonyl group could potentially undergo condensation reactions with various reagents to form fused pyrimidines, imidazoles, or other heterocyclic systems. Furthermore, derivatives obtained from the modification of the halogenated rings could be used as precursors for intramolecular cyclization reactions to build additional rings.

Structure-Activity Relationship (SAR) Studies of Derivatives

Without any reported biological or other activity data for derivatives of 2-Amino-3,6-dichlorofluoren-9-one, it is impossible to conduct a structure-activity relationship (SAR) study. SAR studies require a set of compounds with known and varied biological activities to correlate specific structural features with changes in activity. Such data is currently unavailable in the public domain for this class of compounds.

Advanced Research Applications of 2 Amino 3,6 Dichlorofluoren 9 One in Chemical Sciences

Applications in Material Science Research

Fluorenone derivatives are of significant interest in material science due to their rigid, planar structure and inherent electronic and photophysical properties. Research in this area often focuses on modifying the fluorenone core to tune these properties for specific applications.

Organic Electronic Materials

In the field of organic electronics, fluorenone-based compounds are explored for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-withdrawing nature of the ketone group, combined with the electron-donating potential of an amino substituent, can create a molecule with useful charge-transfer characteristics. The chlorine atoms would be expected to further influence the electronic properties, typically by lowering the energy levels of the molecular orbitals. However, specific studies detailing the synthesis and performance of 2-Amino-3,6-dichlorofluoren-9-one in such devices are not present in the current body of scientific literature.

Fluorescent Probes and Sensors

The fluorenone core is known to be fluorescent, and derivatives are often developed as fluorescent probes for the detection of various analytes. The amino group can serve as a recognition site or be modified to interact with specific targets. While there is extensive research on fluorescent probes based on other amino-substituted aromatic compounds, no specific data on the use of 2-Amino-3,6-dichlorofluoren-9-one as a fluorescent probe or sensor has been found.

Aggregation-Induced Emission (AIE) Studies

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is valuable for various applications, including bio-imaging and materials science. While some fluorenone derivatives have been investigated for AIE properties, there are no published studies that specifically report on or detail the AIE characteristics of 2-Amino-3,6-dichlorofluoren-9-one.

Catalysis and Organocatalysis

Amino-containing organic molecules are a cornerstone of organocatalysis, acting as Lewis bases or forming reactive intermediates such as enamines and iminiums. The rigid backbone of the fluorenone structure could potentially offer a scaffold for developing new catalysts. However, the catalytic activity of 2-Amino-3,6-dichlorofluoren-9-one or its derivatives in organocatalytic reactions is not documented in available research.

Ligand Design in Coordination Chemistry

In coordination chemistry, organic molecules with donor atoms like nitrogen can act as ligands, binding to metal centers to form coordination complexes. These complexes can have applications in catalysis, materials science, and medicine. The amino group on the fluorenone ring of 2-Amino-3,6-dichlorofluoren-9-one could chelate with metal ions. Nevertheless, there is a lack of studies on the use of this specific compound as a ligand in the design and synthesis of coordination compounds.

Application in Chemical Biology Tool Development

Chemical biology tools are small molecules used to study and manipulate biological systems. Fluorescent amino compounds are often used as building blocks for creating such tools, for example, by attaching them to biomolecules. The development of chemical biology probes from 2-Amino-3,6-dichlorofluoren-9-one has not been a subject of published research.

Analytical Methodologies for Research Scale Detection and Quantification of 2 Amino 3,6 Dichlorofluoren 9 One

Chromatographic Techniques

Chromatography is a primary tool for separating and quantifying complex mixtures. For a compound like 2-Amino-3,6-dichlorofluoren-9-one, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be principal methods of analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a highly versatile and widely used technique for the analysis of organic compounds. For 2-Amino-3,6-dichlorofluoren-9-one, a reversed-phase HPLC method would likely be the most effective approach.

Method Development Principles:

Column: A C18 or C8 column would be a typical starting point, offering good retention for nonpolar to moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol) would be optimized. The gradient would be adjusted to ensure adequate retention and sharp, symmetrical peaks.

Detection: Given the aromatic nature and the presence of a chromophore (the fluorenone system), a UV-Vis detector would be a primary choice. The wavelength of maximum absorbance (λmax) would be determined by scanning a standard solution of the compound. A Diode-Array Detector (DAD) would be particularly useful for obtaining full UV spectra, aiding in peak purity assessment. For higher sensitivity and specificity, a fluorescence detector could be employed, as fluorene (B118485) derivatives are often fluorescent.

Quantification: Quantification would be achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte is plotted against its concentration to establish a linear relationship.

Hypothetical HPLC Parameters:

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at an estimated 254 nm or 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography is a powerful technique for volatile and thermally stable compounds. The amino group in 2-Amino-3,6-dichlorofluoren-9-one imparts polarity and can lead to poor peak shape and thermal degradation in a GC system. Therefore, derivatization is typically required to make the analyte more volatile and stable. sigmaaldrich.comnih.gov

Derivatization Strategies: The primary goal of derivatization is to replace the active hydrogens on the amino group with less polar, more stable moieties. sigmaaldrich.com

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. TBDMS derivatives are generally more stable than TMS derivatives. sigmaaldrich.com

Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) can be used to acylate the amino group. This is a common strategy in GC-MS analysis as it introduces fluorine atoms, which can enhance detection sensitivity. nih.govresearchgate.net

Alkylation: Chloroformate reagents (e.g., ethyl chloroformate, propyl chloroformate) can react with the amino group in an aqueous medium to form stable carbamates that are amenable to GC analysis. scielo.org.za

Hypothetical GC Parameters (for a derivatized analyte):

| Parameter | Setting |

|---|---|

| Column | Nonpolar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temp | 250 °C |

| Oven Program | Start at 100°C, ramp to 300°C at 15°C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization Reagent | MTBSTFA in Acetonitrile (heated) |

Spectrophotometric Analytical Methods

UV-Visible spectrophotometry can be used for the direct quantification of 2-Amino-3,6-dichlorofluoren-9-one in simple, pure solutions. This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

A standard solution of the compound would be scanned across a range of UV-visible wavelengths (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of several solutions of known concentrations at this λmax. While simple and cost-effective, this method lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in a mixture.

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity for compounds that can be oxidized or reduced. The amino group on the aromatic ring of 2-Amino-3,6-dichlorofluoren-9-one should be electrochemically active and thus detectable. Electrochemical detectors are most commonly coupled with HPLC.

The method would involve applying a specific potential to a working electrode in a flow cell. As the analyte elutes from the HPLC column and passes through the cell, it is oxidized, generating an electrical current that is proportional to its concentration. The optimal potential would be determined by hydrodynamic voltammetry. This detection method can be highly sensitive and selective but can be sensitive to changes in the mobile phase composition and pH.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Identification

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, are indispensable for unambiguous identification and purity assessment.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is arguably the most powerful tool for this type of analysis. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. lcms.cz LC-MS can provide the molecular weight of the compound eluting from the column, and tandem MS (LC-MS/MS) can provide structural information through fragmentation patterns. mdpi.com This allows for confident identification even in complex matrices. For 2-Amino-3,6-dichlorofluoren-9-one, electrospray ionization (ESI) in positive mode would likely be effective, protonating the amino group to generate a strong [M+H]+ ion.

GC-MS (Gas Chromatography-Mass Spectrometry): Following derivatization, GC-MS provides both retention time data and a mass spectrum for the analyte. nih.gov The mass spectrum serves as a chemical fingerprint. The fragmentation pattern, particularly the characteristic isotopic pattern from the two chlorine atoms, would provide definitive structural confirmation. sigmaaldrich.com This method is extremely sensitive and specific, making it ideal for trace-level detection and identification.

Future Perspectives and Emerging Research Directions for 2 Amino 3,6 Dichlorofluoren 9 One

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic methodologies is paramount for exploring the potential of 2-Amino-3,6-dichlorofluoren-9-one. Future research will likely focus on creating novel and scalable routes to this and related compounds.

Current strategies for the synthesis of substituted fluorenones often involve the cyclization of biphenyl (B1667301) derivatives. nih.govorganic-chemistry.org For 2-Amino-3,6-dichlorofluoren-9-one, a key challenge will be the regioselective introduction of the amino and chloro groups. Future synthetic explorations could include:

Late-Stage Functionalization: Developing methods for the direct C-H amination and chlorination of a pre-existing 3,6-dichlorofluoren-9-one or 2-aminofluoren-9-one scaffold would be a highly efficient approach. This could involve transition-metal-catalyzed reactions or photoredox catalysis. organic-chemistry.org

Convergent Synthesis: A convergent approach, where substituted benzene (B151609) rings are coupled and then cyclized, could offer greater flexibility in accessing a variety of analogs. For instance, a Suzuki or other cross-coupling reaction between appropriately substituted boronic acids and aryl halides could be employed to construct the biphenyl precursor, followed by an intramolecular acylation or oxidative cyclization. nih.govresearchgate.net

Flow Chemistry: For improved safety, scalability, and reaction control, the development of continuous flow processes for the synthesis of 2-Amino-3,6-dichlorofluoren-9-one could be a significant advancement.

A hypothetical synthetic approach could involve the nitration of a dichlorofluorenone precursor, followed by reduction to the amine. acs.org The starting materials and intermediates for such synthetic routes are often commercially available or can be prepared using established chemical transformations.

Deeper Mechanistic Insights into Biological Interactions

Fluorenone derivatives have been reported to possess a wide array of biological activities, including antiviral, antitumor, and antimicrobial properties. nih.govmdpi.comacs.org The presence of both amino and chloro substituents on the 2-Amino-3,6-dichlorofluoren-9-one scaffold suggests that it could be a promising candidate for biological investigation.

Future research in this area should focus on:

Antimicrobial and Antiviral Screening: The compound should be systematically screened against a broad panel of bacterial, fungal, and viral pathogens. The chloro groups, in particular, have been shown to enhance the antimicrobial activity of other heterocyclic compounds. nih.govresearchgate.net

Anticancer Activity: Many fluorenone derivatives exhibit potent anticancer activity, often through mechanisms such as topoisomerase inhibition. mdpi.com The potential of 2-Amino-3,6-dichlorofluoren-9-one to inhibit cancer cell proliferation and induce apoptosis should be thoroughly investigated in various cancer cell lines.

Enzyme Inhibition Studies: The specific substitution pattern of 2-Amino-3,6-dichlorofluoren-9-one may allow it to act as a specific inhibitor for certain enzymes. For example, the amino group could form key hydrogen bonds within an enzyme's active site. Future work should involve screening against a panel of therapeutically relevant enzymes.

Mechanism of Action Studies: For any observed biological activity, detailed mechanistic studies will be crucial. This could involve identifying the molecular targets, understanding the structure-activity relationships, and elucidating the downstream cellular effects.

The table below summarizes the reported biological activities of some related fluorenone derivatives, providing a basis for the potential biological profile of 2-Amino-3,6-dichlorofluoren-9-one.

| Derivative | Biological Activity | Reference |

| Tilorone | Antiviral | nih.gov |

| Benfluron | Antineoplastic | nih.gov |

| O-Aryl-carbamoyl-oximino-fluorene derivatives | Antimicrobial, Antibiofilm | nih.govnih.gov |

Development of Next-Generation Functional Materials

The rigid, planar structure and inherent photophysical properties of the fluorenone core make it an excellent building block for functional organic materials. tandfonline.commdpi.com The introduction of amino and chloro groups in 2-Amino-3,6-dichlorofluoren-9-one is expected to significantly influence its electronic and optical properties, making it a promising candidate for various material applications.

Emerging research in this domain will likely concentrate on:

Organic Light-Emitting Diodes (OLEDs): Fluorenone derivatives are widely used in OLEDs due to their high thermal stability and charge transport properties. tandfonline.comtandfonline.comresearchgate.net The amino group in 2-Amino-3,6-dichlorofluoren-9-one could act as an electron-donating moiety, while the chloro groups and the fluorenone core are electron-withdrawing. This donor-acceptor character could lead to materials with tunable emission colors and improved device performance. tandfonline.com

Chemical Sensors: The fluorenone scaffold has been utilized in the development of fluorescent and colorimetric sensors for the detection of ions and small molecules. acs.orgnih.gov The amino group of 2-Amino-3,6-dichlorofluoren-9-one could serve as a binding site for specific analytes, leading to a change in the fluorescence or absorption properties of the molecule.

Photovoltaics: Fluorenone-based molecules are being investigated as electron-transporting materials in photovoltaic devices. rsc.org The electronic properties of 2-Amino-3,6-dichlorofluoren-9-one could be tailored for efficient charge separation and transport in solar cells.

Nonlinear Optical (NLO) Materials: The donor-acceptor nature of the molecule could also give rise to significant NLO properties, which are of interest for applications in optoelectronics and photonics.

The following table highlights some key properties of fluorenone derivatives relevant to materials science:

| Property | Relevance | References |

| High Thermal Stability | Essential for device longevity in OLEDs and photovoltaics. | tandfonline.comtandfonline.com |

| Good Charge Transport | Crucial for efficient operation of electronic devices. | mdpi.com |

| Tunable Photoluminescence | Allows for the creation of materials with specific emission colors for displays and lighting. | tandfonline.comresearchgate.net |

Integration into Multidisciplinary Research Platforms

The diverse potential applications of 2-Amino-3,6-dichlorofluoren-9-one, from medicine to materials science, necessitate a multidisciplinary research approach. Future progress will depend on the seamless integration of expertise from various fields.

Key areas for collaborative research include:

Chemical Biology: The use of 2-Amino-3,6-dichlorofluoren-9-one as a fluorescent probe to study biological processes in living cells. nih.gov Its unique spectral properties could be exploited for high-resolution imaging.

Medicinal Chemistry and Pharmacology: Collaborative efforts between synthetic chemists and pharmacologists will be essential for the design, synthesis, and biological evaluation of analogs of 2-Amino-3,6-dichlorofluoren-9-one to develop new therapeutic agents. nih.gov

Materials Science and Engineering: The development of functional devices based on 2-Amino-3,6-dichlorofluoren-9-one will require close collaboration between chemists, physicists, and engineers to optimize material properties and device architecture.

Supramolecular Chemistry: The planar structure of the fluorenone core could be exploited to construct complex supramolecular assemblies with novel functions through non-covalent interactions.

Computational-Experimental Synergies for Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study of fluorenone derivatives. nih.govacs.org A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating the discovery and development of 2-Amino-3,6-dichlorofluoren-9-one-based technologies.

Future research should leverage computational methods to:

Predict Molecular Properties: DFT calculations can be used to predict the geometric, electronic, and photophysical properties of 2-Amino-3,6-dichlorofluoren-9-one and its derivatives, providing insights into their potential applications. nih.govacs.org

Guide Synthetic Efforts: Computational modeling can help to elucidate reaction mechanisms and predict the feasibility of different synthetic routes, thereby saving time and resources in the laboratory.

Elucidate Structure-Property Relationships: By systematically modifying the structure of 2-Amino-3,6-dichlorofluoren-9-one in silico, researchers can gain a deeper understanding of how different functional groups influence its properties. nih.gov

Simulate Biological Interactions: Molecular docking and molecular dynamics simulations can be used to predict how 2-Amino-3,6-dichlorofluoren-9-one might interact with biological targets, aiding in the design of more potent and selective therapeutic agents.

The following table outlines the application of computational methods in the study of fluorenone derivatives:

| Computational Method | Application | Reference |

| Density Functional Theory (DFT) | Prediction of electronic and photophysical properties. | nih.gov |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption and emission spectra. | mdpi.com |

| Molecular Docking | Prediction of binding modes with biological macromolecules. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling 2-Amino-3,6-dichlorofluoren-9-one in laboratory settings?

- Methodological Answer :

- Avoid contact with strong oxidizing agents to prevent hazardous reactions .

- Use local exhaust ventilation and wear PPE (gloves, lab coats, eye protection) to minimize inhalation or skin exposure .

- Store in sealed containers away from heat and moisture, and follow institutional protocols for carcinogen handling (based on structural analogs like 9-fluorenone, classified as a potential carcinogen) .

Q. How can researchers characterize the purity and structural identity of 2-Amino-3,6-dichlorofluoren-9-one?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the presence of amino and chloro substituents on the fluorenone backbone .

- Chromatography : Employ HPLC with UV detection (λ ~254 nm) to assess purity, referencing retention times against known standards .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and bond angles, as demonstrated for related dichloroaromatic compounds .

Q. What are the primary degradation pathways of 2-Amino-3,6-dichlorofluoren-9-one under ambient storage conditions?

- Methodological Answer :

- Monitor for hydrolysis of the amino group under humid conditions using FT-IR or mass spectrometry .

- Assess photodegradation by exposing samples to UV light and analyzing by TLC or GC-MS .

- Store in inert atmospheres (e.g., argon) and opaque containers to mitigate oxidative and light-induced decay .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported spectroscopic data for 2-Amino-3,6-dichlorofluoren-9-one derivatives?

- Methodological Answer :

- Perform systematic validation using orthogonal techniques (e.g., cross-check NMR with high-resolution mass spectrometry) .

- Replicate synthesis under controlled conditions (temperature, solvent purity) to isolate variables affecting spectral outputs .

- Apply multivariate analysis to compare literature data with experimental results, addressing solvent polarity or pH effects on peak shifts .

Q. How can solvent systems be optimized for recrystallizing 2-Amino-3,6-dichlorofluoren-9-one to achieve high yields?

- Methodological Answer :

- Screen solvents (e.g., DCM/hexane, ethanol/water) using gradient cooling to identify ideal solubility profiles .

- Adjust polarity indices to balance solubility and crystal nucleation rates, guided by Hansen solubility parameters .

- Characterize crystal morphology via SEM to correlate solvent choice with lattice stability .